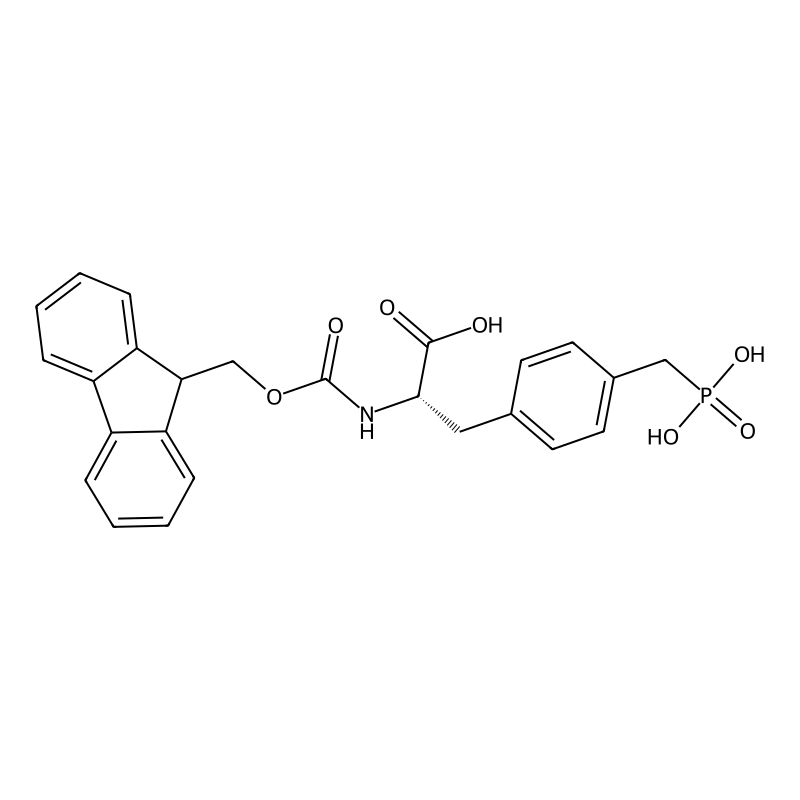

Fmoc-L-4-Phosphonomethylphenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-L-Phmp finds its primary application in peptide synthesis, particularly using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protecting group for the amino terminus during peptide chain assembly, allowing for stepwise addition of amino acids. The phosphonate moiety within Phmp can:

- Mimic phosphate groups: This property enables the incorporation of phosphonate functionalities into peptides, which can be crucial for studying protein-nucleic acid interactions, phosphate binding enzymes, and phosphorylated signaling pathways.

- Introduce negative charges: The phosphonate group provides anionic character to the peptide, influencing its solubility, conformation, and interaction with other molecules.

Enzyme Studies

Fmoc-L-Phmp can be used as a substrate or inhibitor for enzymes that recognize and process phosphorylated amino acids. By incorporating Phmp into peptides, researchers can probe enzyme specificity, activity, and mechanisms of action related to phosphate metabolism and signaling.

Material Science

The unique properties of Fmoc-L-Phmp have led to its exploration in the development of novel materials. The combination of aromatic and charged functionalities suggests potential applications in areas such as:

- Biocompatible materials: Fmoc-L-Phmp could be incorporated into hydrogels or scaffolds for tissue engineering due to its biocompatibility and ability to interact with biological molecules.

- Molecular recognition: Self-assembled monolayers or nanoparticles containing Fmoc-L-Phmp could be used for specific recognition and binding of biomolecules based on electrostatic interactions and hydrophobic effects.

Fmoc-L-4-Phosphonomethylphenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonomethyl group at the para position of the phenyl ring. Its systematic name is 4-(Phosphonomethyl)-N-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine, and it is often used in peptide synthesis as a phosphotyrosine mimic due to its structural properties. The compound has a molecular formula of CHNOP and a molecular weight of approximately 481.44 g/mol .

Fmoc-PMP doesn't have a direct biological function. Its purpose lies in incorporating the phosphonomethyl group into synthetic peptides. This modification can influence the peptide's properties in various ways, depending on the research goals:

- Alter protein-protein interactions: The phosphonomethyl group can introduce electrostatic interactions or mimic phosphate groups, potentially affecting how the peptide interacts with other proteins.

- Modulate enzyme activity: Introducing the group near the active site of a peptide might influence its binding or catalytic activity with enzymes.

- Improve stability: The phosphonomethyl group can enhance the stability of the peptide backbone against proteases (enzymes that break down proteins).

- Hydrolysis: The phosphonomethyl group can be hydrolyzed under acidic or basic conditions, releasing phosphonic acid.

- Coupling Reactions: Fmoc-L-4-Phosphonomethylphenylalanine can be incorporated into peptides via solid-phase peptide synthesis, where the Fmoc protecting group is removed to allow coupling with other amino acids .

- Fluorination: The presence of fluorine atoms in related compounds enhances their acidity and stability, making them better mimics of phosphotyrosine .

Fmoc-L-4-Phosphonomethylphenylalanine exhibits biological activity primarily through its role as a phosphotyrosine mimic. This property allows it to interact with proteins and enzymes that recognize phosphorylated tyrosines, facilitating studies in signal transduction pathways and protein interactions. Its stability against hydrolysis makes it particularly useful in biological assays where phosphorylation dynamics are studied .

Several synthetic routes have been developed for Fmoc-L-4-Phosphonomethylphenylalanine:

- Multi-step Synthesis: A common approach involves multiple reaction steps including protection-deprotection sequences, typically utilizing Fmoc chemistry for the protection of the amino group.

- Use of Phosphonates: The synthesis may involve the use of di-tert-butyl or dimethyl phosphonate forms to introduce the phosphonomethyl group effectively .

- Scalable Methods: Recent advancements focus on scalable synthesis strategies that enhance yield and purity, making it suitable for larger-scale applications in research and industry .

Fmoc-L-4-Phosphonomethylphenylalanine is utilized in various fields:

- Peptide Synthesis: It serves as an important building block in the synthesis of peptides, particularly those involved in signaling pathways.

- Drug Development: Its properties as a phosphotyrosine mimic make it valuable in developing therapeutics targeting tyrosine kinases.

- Biochemical Research: Researchers employ this compound to study protein interactions and post-translational modifications, providing insights into cellular signaling mechanisms .

Studies involving Fmoc-L-4-Phosphonomethylphenylalanine often focus on its interactions with proteins that have phosphorylation sites. These studies reveal how the compound can effectively mimic phosphorylated residues, allowing researchers to investigate:

- Binding Affinities: Assessing how well proteins bind to this compound compared to natural phosphotyrosine.

- Functional Assays: Evaluating the impact of this mimic on enzyme activity and signal transduction processes.

Such investigations are crucial for understanding cellular functions and developing new therapeutic strategies .

Fmoc-L-4-Phosphonomethylphenylalanine shares structural similarities with several other compounds, particularly those containing phosphorus moieties or fluorinated groups. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Phenylalanine | Basic amino acid structure without phosphorus | Commonly used without mimicking phosphorylation |

| Fmoc-L-Difluorophosphonodifluoromethylphenylalanine | Contains difluorophosphonyl groups | More acidic than Fmoc-L-4-Phosphonomethylphenylalanine |

| Fmoc-L-Pmp-OH | Similar backbone but lacks the phosphonated methyl | Less stable as a mimic due to hydrolysis |

| Fmoc-L-Pmp(But)2-OH | Contains bulky groups for steric hindrance | Enhanced selectivity in biological assays |

Fmoc-L-4-Phosphonomethylphenylalanine stands out due to its specific phosphonated structure that effectively mimics phosphorylated tyrosines while maintaining stability against hydrolysis, making it particularly useful in both synthetic and biological contexts .

Fmoc-L-4-Phosphonomethylphenylalanine, with the CAS registry number 229180-64-7, is a synthetic amino acid derivative characterized by its unique molecular structure and biochemical properties. The compound possesses a molecular formula of C25H24NO7P and a molecular weight of 481.43 g/mol. This modified phenylalanine residue features a phosphonomethyl group (-CH2PO3H2) attached to the para position of the aromatic ring, distinguishing it from natural phenylalanine and conferring special properties that make it valuable for peptide synthesis and biochemical research.

The structural architecture of this compound incorporates several key components that contribute to its functionality. The core structure consists of an L-phenylalanine backbone with the characteristic amino acid framework, including the alpha-amino group, carboxyl group, and the modified benzyl side chain. The phosphonomethyl substituent at the 4-position of the phenyl ring serves as a non-hydrolyzable mimetic of phosphate groups, making it particularly useful for studying phosphorylation-dependent processes. The Fmoc protecting group, attached to the alpha-amino functionality, provides acid-stable protection that can be selectively removed under basic conditions during peptide synthesis.

The three-dimensional conformation of Fmoc-L-4-Phosphonomethylphenylalanine reveals important structural details that influence its biological activity. The IUPAC name, (2S)-2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-3-[4-(phosphonomethyl)phenyl]propanoic acid, reflects the stereochemical configuration and substitution pattern. The compound exhibits specific optical properties due to the presence of the fluorenyl group, which is highly fluorescent and allows for UV detection during synthesis and purification processes. This fluorescent property has proven advantageous for monitoring peptide synthesis reactions and analyzing the incorporation of this modified amino acid into peptide sequences.

Historical Development in Peptide Synthesis

The development of Fmoc-L-4-Phosphonomethylphenylalanine is intrinsically linked to the evolution of Fmoc chemistry in peptide synthesis, which revolutionized the field beginning in the 1970s and 1980s. The Fmoc protecting group was first introduced by Louis A. Carpino and Han in 1970, though its initial applications were limited. The breakthrough came when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge recognized the potential of Fmoc chemistry for solid-phase peptide synthesis in the late 1970s. Their work established the foundation for modern Fmoc-based peptide synthesis protocols, which provided the technical framework necessary for incorporating modified amino acids like the phosphonomethyl phenylalanine derivative.

The specific development of phosphonomethyl-containing amino acids emerged from the need to create stable mimetics of phosphorylated amino acids, particularly phosphotyrosine. Early research in the 1990s demonstrated that simple phosphonomethyl phenylalanine (Pmp) could serve as a non-hydrolyzable analog of phosphotyrosine, though with limited potency. The incorporation of the Fmoc protecting group represented a significant advancement, as it enabled the routine synthesis of peptides containing this modified amino acid using standard solid-phase peptide synthesis protocols. Novabiochem played a crucial role in commercializing Fmoc amino acids, including specialized derivatives like phospho amino acids, making them widely accessible to the research community.

The historical progression of this compound's development reflects broader trends in peptide chemistry, particularly the shift from Boc-based to Fmoc-based synthesis strategies. The superior orthogonality of Fmoc chemistry, where the alpha-amino protecting group is base-labile while side-chain protecting groups are acid-labile, provided the chemical foundation necessary for incorporating complex modifications like phosphonomethyl groups. This orthogonal protection strategy proved essential for maintaining the integrity of the phosphonate functionality during peptide assembly and final deprotection steps.

Role as a Phosphatase-Resistant Phosphotyrosine Analogue

Fmoc-L-4-Phosphonomethylphenylalanine serves a critical function as a phosphatase-resistant analog of phosphotyrosine, addressing one of the fundamental challenges in studying protein phosphorylation. Natural phosphotyrosine residues are susceptible to hydrolysis by protein tyrosine phosphatases, which can complicate both in vitro and in vivo studies of phosphorylation-dependent processes. The phosphonomethyl modification replaces the phosphate ester linkage with a carbon-phosphorus bond, creating a chemically stable mimetic that maintains the essential structural and electrostatic properties of phosphotyrosine while resisting enzymatic degradation.

Research has demonstrated that the phosphonomethyl group effectively mimics the key features of phosphate that are important for protein-protein interactions and enzyme recognition. The phosphonate moiety maintains similar pKa values and hydrogen bonding capabilities to natural phosphate groups, allowing it to participate in the same types of molecular interactions that govern phosphotyrosine recognition. Studies comparing phosphonomethyl phenylalanine-containing peptides with their phosphotyrosine counterparts have shown that while the phosphonate analog may exhibit reduced binding affinity in some cases, it provides the advantage of stability that enables longer-term studies and applications where phosphatase activity would otherwise interfere.

The application of Fmoc-L-4-Phosphonomethylphenylalanine in biochemical research has proven particularly valuable for investigating protein tyrosine phosphatase mechanisms and developing selective inhibitors. The compound has been incorporated into peptide substrates and inhibitors to study enzymes such as PTP1, demonstrating its utility in dissecting the molecular basis of phosphatase specificity and regulation. Additionally, the stable nature of the phosphonomethyl modification has made it useful for creating research tools and potential therapeutics where long-term stability is required, such as cell-permeable peptides designed to modulate specific signaling pathways.

The incorporation of Fmoc-L-4-Phosphonomethylphenylalanine into peptide sequences represents a fundamental advancement in the development of biologically stable phosphotyrosine mimetics. This compound serves as a non-hydrolyzable analogue of phosphotyrosine, addressing one of the primary limitations of natural phosphopeptides in biological systems [1] [2].

Structural and Functional Characteristics

Fmoc-L-4-Phosphonomethylphenylalanine maintains the essential structural features required for phosphotyrosine recognition while providing enhanced stability against cellular phosphatases [3] [4]. The phosphonomethyl group replaces the labile phosphate ester linkage with a chemically stable carbon-phosphorus bond, effectively preventing enzymatic hydrolysis that would otherwise rapidly inactivate natural phosphotyrosine-containing peptides [5].

Research has demonstrated that peptides incorporating this residue exhibit significantly extended half-lives in cellular environments compared to their natural phosphotyrosine counterparts [6] [7]. The resistance to dephosphorylation enables these peptides to maintain their biological activity for prolonged periods, making them invaluable tools for studying protein-protein interactions and signal transduction pathways [8].

Inhibitory Potency and Selectivity

Studies examining the inhibitory properties of phosphonomethylphenylalanine-containing peptides against protein tyrosine phosphatases have revealed impressive potency profiles. Peptides containing difluorophosphonomethylphenylalanine demonstrate inhibition constants ranging from 40 nanomolar to several micromolar depending on the target phosphatase [6] [9]. For instance, tripeptides containing two adjacent difluorophosphonomethylphenylalanine residues have shown remarkable selectivity, with one sequence (Glu-F2Pmp-F2Pmp) exhibiting selective inhibition of PTP1B with an IC50 of 40 nanomolar while showing at least 100-fold lower activity against other protein tyrosine phosphatases [6].

The incorporation of Fmoc-L-4-Phosphonomethylphenylalanine into substrate-derived peptide sequences has proven particularly effective for developing phosphatase-resistant inhibitors. Research utilizing CD45-derived sequences containing this residue has shown IC50 values of approximately 100 micromolar against the target phosphatase, with virtually no inhibition of related enzymes such as TCPTP at concentrations up to 120 micromolar [3].

| Application Type | Target Enzyme | IC50 Range | Selectivity Factor |

|---|---|---|---|

| PTP1B Inhibition | PTP1B | 40-300 nM | >100-fold vs other PTPs |

| CD45 Inhibition | CD45 | ~100 μM | >1000-fold vs TCPTP |

| General PTP Inhibition | Various PTPs | 40 nM - 100 μM | Target-dependent |

Comparative Analysis with Natural Phosphotyrosine

The advantages of Fmoc-L-4-Phosphonomethylphenylalanine over natural phosphotyrosine become particularly evident in prolonged biological assays. While natural phosphotyrosine-containing peptides are rapidly dephosphorylated within minutes to hours in cellular environments, peptides containing the phosphonomethyl analogue maintain their activity for days to weeks [10] [7]. This stability enables researchers to conduct long-term studies of phosphotyrosine-mediated signaling without the need for continuous peptide replenishment.

Design of SH2 Domain-Targeting Peptidomimetics

The design of peptidomimetics targeting Src Homology 2 domains represents a sophisticated application of Fmoc-L-4-Phosphonomethylphenylalanine in developing selective protein-protein interaction inhibitors. SH2 domains, which recognize phosphotyrosine-containing sequences with high specificity, present attractive targets for therapeutic intervention in various diseases including cancer and autoimmune disorders [11] [12].

Structural Requirements for SH2 Domain Recognition

SH2 domains typically recognize phosphotyrosine motifs through a two-pocket binding mechanism involving a highly conserved phosphotyrosine binding site and a more variable secondary pocket that recognizes residues carboxy-terminal to the phosphotyrosine [13] [14]. The incorporation of Fmoc-L-4-Phosphonomethylphenylalanine into peptide sequences designed to target specific SH2 domains requires careful consideration of both the primary phosphotyrosine mimetic and the surrounding amino acid context.

Research has revealed that different SH2 domains exhibit distinct preferences for amino acid sequences flanking the phosphotyrosine position [14] [15]. For example, the Src SH2 domain shows optimal binding to sequences containing the motif phosphotyrosine-Glu-Glu-Ile, with dissociation constants in the 100 nanomolar range [15]. Similarly, the Grb2 SH2 domain preferentially recognizes phosphotyrosine-Val-Asn-Val sequences, while the Crk SH2 domain demonstrates selectivity for sequences with proline or leucine at the +3 position relative to phosphotyrosine [14].

Selectivity and Binding Affinity Optimization

The development of selective SH2 domain inhibitors using Fmoc-L-4-Phosphonomethylphenylalanine has benefited from detailed structure-activity relationship studies. Research examining the binding of phosphonomethylphenylalanine-containing peptides to various SH2 domains has revealed that selectivity can be achieved through careful optimization of the peptide sequence context [16] [17].

Studies using the Crk SH2 domain as a model system have demonstrated that while 32 peptides contained the basic Crk consensus sequence (proline or leucine at +3 position), only a subset showed significant binding affinity [14]. This selectivity arises from the ability of SH2 domains to recognize both permissive amino acid residues that enhance binding and non-permissive residues that oppose binding in the vicinity of the phosphotyrosine mimetic.

| SH2 Domain Target | Optimal Sequence Motif | Binding Affinity (Kd) | Therapeutic Application |

|---|---|---|---|

| Src SH2 | pTyr-Glu-Glu-Ile | 100 nM | Cancer therapy |

| Grb2 SH2 | pTyr-Val-Asn-Val | ~1 μM | Growth factor inhibition |

| STAT3 SH2 | pTyr-X-X-Gln | Variable | Transcription regulation |

| Crk SH2 | pTyr-X-X-Pro/Leu | 0.35 μM | Cell migration control |

Advanced Peptidomimetic Design Strategies

Recent advances in peptidomimetic design have incorporated additional modifications beyond simple phosphotyrosine replacement to enhance both binding affinity and cellular permeability. The development of cell-permeable bicyclic peptides containing Fmoc-L-4-Phosphonomethylphenylalanine represents a significant advancement in this field [18]. These compounds combine the stability of the phosphotyrosine mimetic with enhanced cellular uptake properties, enabling effective intracellular target engagement.

Research has also explored the use of difluorophosphonomethylphenylalanine derivatives, which more closely mimic the electronic properties of natural phosphotyrosine [1] [16]. These compounds exhibit pKa values (5.71) that are closer to natural phosphotyrosine (6.22) compared to the parent phosphonomethylphenylalanine (7.72), resulting in improved binding affinity to certain SH2 domains [19].

Therapeutic Development and Clinical Relevance

The application of Fmoc-L-4-Phosphonomethylphenylalanine in developing SH2 domain-targeting therapeutics has shown particular promise in oncology applications. STAT3, a transcription factor that is constitutively activated in many human cancers, has been successfully targeted using peptidomimetics containing phosphotyrosine analogues [20] [21]. These inhibitors work by preventing STAT3 dimerization through SH2 domain interactions, thereby blocking the transcription of anti-apoptotic genes.

Similarly, the development of peptidomimetic inhibitors targeting the Grb2 SH2 domain has shown potential for disrupting oncogenic Ras signaling pathways [22]. These agents interfere with the binding of Grb2 to phosphotyrosine motifs on growth factor receptors such as EGFR and erbB2, effectively blocking downstream activation of cancer-promoting signaling cascades.

Compatibility with Standard Fmoc-Based SPPS Protocols

The compatibility of Fmoc-L-4-Phosphonomethylphenylalanine with standard Fmoc-based solid-phase peptide synthesis protocols represents a crucial practical advantage that has facilitated its widespread adoption in peptide research and development. This compatibility ensures that peptides containing this phosphotyrosine mimetic can be synthesized using established protocols without requiring specialized equipment or significantly modified procedures [23] [24].

Integration with Standard Coupling Procedures

Fmoc-L-4-Phosphonomethylphenylalanine can be incorporated into peptide sequences using conventional coupling reagents commonly employed in Fmoc-SPPS. The compound demonstrates excellent compatibility with standard activation systems including DIC/OxymaPure, HBTU/HOBt, and other aminium-derived coupling reagents [23] [25]. Coupling reactions typically proceed with standard reaction times of 1-2 hours at room temperature, matching the timing requirements of other Fmoc-protected amino acids.

The phosphonate side chain of Fmoc-L-4-Phosphonomethylphenylalanine is typically protected as the di-tert-butyl ester, which is compatible with the tert-butyl protecting group strategy employed in standard Fmoc chemistry [26] [27]. This protection strategy ensures that the phosphonate functionality remains intact during the synthesis while being removed under the same acidic conditions used for final peptide cleavage and deprotection.

Deprotection and Cleavage Compatibility

The Fmoc protecting group on the α-amino function of Fmoc-L-4-Phosphonomethylphenylalanine is removed under standard basic conditions using 20% piperidine in DMF, identical to other Fmoc-protected amino acids [28] [23]. This deprotection proceeds cleanly without affecting the phosphonate side chain protection or causing any unusual side reactions.

Research has demonstrated that the di-tert-butyl phosphonate protecting groups are effectively removed during standard TFA-based cleavage procedures [29] [27]. The cleavage cocktails typically employed for Fmoc-SPPS, containing TFA with appropriate scavengers, successfully remove both the phosphonate protecting groups and other acid-labile side chain protections simultaneously, yielding the desired phosphonic acid functionality in the final peptide product.

| Synthesis Step | Standard Fmoc Protocol | Fmoc-Pmp Compatibility | Special Considerations |

|---|---|---|---|

| Coupling | DIC/OxymaPure, 1-2h, RT | Fully compatible | Standard protocols apply |

| Deprotection | 20% piperidine/DMF | Fully compatible | No special conditions required |

| Cleavage | TFA cocktail | Compatible | Di-tBu phosphonate removed |

| Purification | Standard RP-HPLC | Compatible | No special methods needed |

Synthesis Efficiency and Yield Considerations

Studies examining the synthesis of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine have reported good to excellent yields using standard Fmoc-SPPS protocols [3] [26]. The coupling efficiency of this amino acid derivative is comparable to other sterically hindered amino acids, with double coupling procedures occasionally employed to ensure complete conversion in challenging sequences.

The overall synthesis yields for peptides containing this residue are typically within the normal range expected for Fmoc-SPPS, generally ranging from 30-70% depending on peptide length and sequence complexity [30] [31]. No unusual side reactions or deletions have been reported that would specifically compromise the synthesis of peptides containing this phosphotyrosine mimetic.

Protocol Optimization and Best Practices

Recent advances in Fmoc-SPPS methodology have also been successfully applied to the synthesis of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine. The in situ Fmoc removal strategy, which combines coupling and deprotection steps to reduce solvent consumption, has been demonstrated to work effectively with phosphonomethylphenylalanine-containing sequences [28]. This green chemistry approach maintains synthesis quality while reducing environmental impact.

Automated peptide synthesizers can readily accommodate Fmoc-L-4-Phosphonomethylphenylalanine using standard programming protocols [32] [33]. The compound's physical properties, including solubility in common SPPS solvents and stability under synthesis conditions, match those of conventional Fmoc-protected amino acids, enabling seamless integration into automated synthesis workflows.

The compatibility extends to specialized SPPS techniques including microwave-assisted synthesis, where the enhanced reaction rates can be applied to peptides containing this phosphotyrosine mimetic without compromising product quality [32]. Similarly, the compound is compatible with various resin systems including PEG-polystyrene supports and different linker chemistries commonly employed in Fmoc-SPPS.

Quality Control and Analytical Considerations

Standard analytical methods employed in peptide synthesis are fully applicable to peptides containing Fmoc-L-4-Phosphonomethylphenylalanine. Mass spectrometry readily detects and accurately measures the molecular weight of peptides containing this residue, with the phosphonic acid functionality providing characteristic fragmentation patterns that aid in sequence confirmation [34] [35].